molecular formula C22H46O2 B579523 1,1-Di(propan-2-yloxy)hexadecane CAS No. 18302-66-4

1,1-Di(propan-2-yloxy)hexadecane

Cat. No.: B579523
CAS No.: 18302-66-4
M. Wt: 342.608
InChI Key: IJCYMYMQEBOETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Di(propan-2-yloxy)hexadecane is an organic compound derived from hexadecanal, a fatty aldehyde. This compound is primarily used as a protecting group in organic synthesis, particularly for aldehydes. The acetal formation helps in stabilizing the aldehyde group, making it less reactive under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Di(propan-2-yloxy)hexadecane is synthesized through the acetalization of hexadecanal with isopropanol in the presence of an acid catalyst. The reaction typically involves mixing hexadecanal with isopropanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal. The reaction can be represented as follows:

Hexadecanal+2IsopropanolAcid CatalystHexadecanal Diisopropyl Acetal+Water\text{Hexadecanal} + 2 \text{Isopropanol} \xrightarrow{\text{Acid Catalyst}} \text{Hexadecanal Diisopropyl Acetal} + \text{Water} Hexadecanal+2IsopropanolAcid Catalyst​Hexadecanal Diisopropyl Acetal+Water

Industrial Production Methods: In an industrial setting, the production of hexadecanal diisopropyl acetal follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the acetal. The use of efficient distillation techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Di(propan-2-yloxy)hexadecane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the acetal can be hydrolyzed back to hexadecanal and isopropanol.

    Oxidation: The acetal can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetal group can be substituted under specific conditions to introduce different functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles under controlled conditions.

Major Products:

    Hydrolysis: Hexadecanal and isopropanol.

    Oxidation: Hexadecanoic acid.

    Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

1,1-Di(propan-2-yloxy)hexadecane finds applications in various fields of scientific research:

    Chemistry: Used as a protecting group for aldehydes in complex organic syntheses.

    Biology: Studied for its potential effects on biological systems, particularly in the context of fatty aldehyde metabolism.

    Medicine: Investigated for its potential therapeutic applications, especially in drug design and development.

    Industry: Utilized in the production of fragrances and flavors due to its stability and reactivity.

Mechanism of Action

The mechanism of action of hexadecanal diisopropyl acetal involves the stabilization of the aldehyde group through acetal formation. This stabilization prevents unwanted side reactions during synthetic processes. The molecular targets and pathways involved include the interaction with various enzymes and receptors that recognize aldehyde groups, thereby modulating their activity.

Comparison with Similar Compounds

1,1-Di(propan-2-yloxy)hexadecane can be compared with other acetals derived from fatty aldehydes:

    Hexadecanal Dimethyl Acetal: Similar in structure but uses methanol instead of isopropanol.

    Hexadecanal Dibutyl Acetal: Uses butanol, resulting in different physical properties and reactivity.

    Hexadecanal Diethyl Acetal: Uses ethanol, offering a balance between stability and reactivity.

Uniqueness: this compound is unique due to its specific use of isopropanol, which provides a balance of stability and reactivity, making it suitable for various synthetic applications.

Properties

CAS No.

18302-66-4

Molecular Formula

C22H46O2

Molecular Weight

342.608

IUPAC Name

1,1-di(propan-2-yloxy)hexadecane

InChI

InChI=1S/C22H46O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20(2)3)24-21(4)5/h20-22H,6-19H2,1-5H3

InChI Key

IJCYMYMQEBOETF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(OC(C)C)OC(C)C

Origin of Product

United States

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